N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[1-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE typically involves the reaction of 4-hydroxybenzohydrazide with 1-(5-chloro-2-hydroxyphenyl)ethanone in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out in anhydrous ethanol under reflux conditions for several hours. After the reaction, the mixture is cooled to room temperature, and the product is obtained by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[1-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’~1~-[1-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’~1~-[1-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N’~1~-[1-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
N’~1~-[1-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE: Contains a thiophene ring instead of a benzene ring.
Uniqueness
N’~1~-[1-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15ClN2O3 |
---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-10(14-9-12(17)5-8-15(14)20)18-19-16(21)11-3-6-13(22-2)7-4-11/h3-9,20H,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
WLEBFPNZMMJBOF-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.